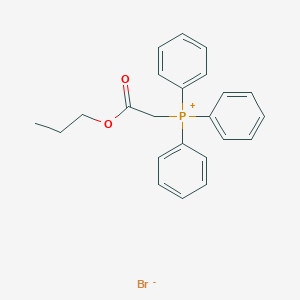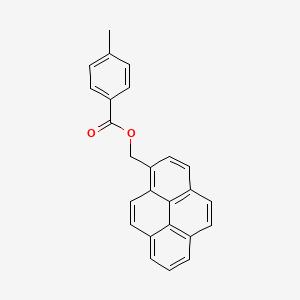
(Pyren-1-YL)methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyren-1-YL)methyl 4-methylbenzoate is an organic compound that consists of a pyrene moiety attached to a methyl benzoate group. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-YL)methyl 4-methylbenzoate typically involves the esterification of pyrene-1-methanol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyren-1-YL)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Pyrene-1-methanol.
Substitution: Nitro or halogenated pyrene derivatives.
Applications De Recherche Scientifique
(Pyren-1-YL)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of (Pyren-1-YL)methyl 4-methylbenzoate largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA due to its planar structure, affecting gene expression and cellular processes. In optoelectronic applications, its fluorescence properties are exploited to convert electrical energy into light.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene-1-methanol: Lacks the ester group but shares the pyrene moiety.
4-Methylbenzoic acid: Contains the benzoate group but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl benzoate group.
Uniqueness
(Pyren-1-YL)methyl 4-methylbenzoate is unique due to the combination of the pyrene and methyl benzoate groups, which confer both strong fluorescence and specific chemical reactivity. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and biological probes.
Propriétés
Numéro CAS |
111077-41-9 |
|---|---|
Formule moléculaire |
C25H18O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
pyren-1-ylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C25H18O2/c1-16-5-7-20(8-6-16)25(26)27-15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)24(19)23(17)18/h2-14H,15H2,1H3 |
Clé InChI |
UROPXYRZSYRKEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
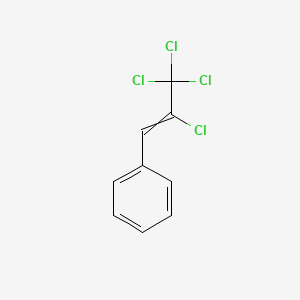
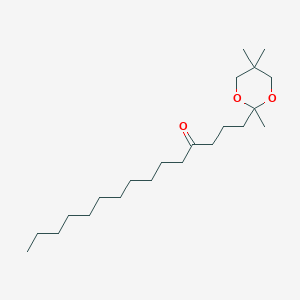
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)

![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)

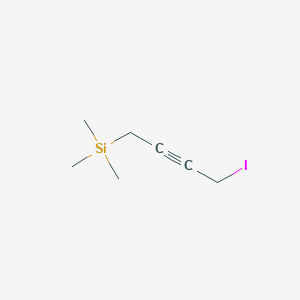

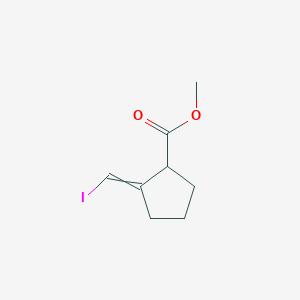
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
